molecular formula C10H7ClO5S B2795475 Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate CAS No. 872285-15-9

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate

Cat. No.: B2795475
CAS No.: 872285-15-9
M. Wt: 274.67
InChI Key: SAFHZTUGXBKQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is utilized in various scientific research fields due to its reactivity and potential biological activities :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate typically involves the chlorosulfonation of methyl 1-benzofuran-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: Methyl 1-benzofuran-2-carboxylate

    Reagent: Chlorosulfonic acid (ClSO3H)

    Conditions: Controlled temperature, typically around 0-5°C

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chlorosulfonyl-3-methyl-1-benzofuran-2-carboxylate
  • Ethyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate
  • Methyl 5-chlorosulfonyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO5S/c1-15-10(12)9-5-6-4-7(17(11,13)14)2-3-8(6)16-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFHZTUGXBKQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.